

# An In-depth Technical Guide to 3-(Pyrazin-2-yloxy)piperidin-2-one

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## Compound of Interest

Compound Name: 3-(Pyrazin-2-yloxy)piperidin-2-one

Cat. No.: B2389803

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity **3-(Pyrazin-2-yloxy)piperidin-2-one**, including its nomenclature, proposed synthetic routes, predicted physicochemical and spectroscopic data, and potential biological significance. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel heterocyclic compound.

## Nomenclature and Chemical Structure

Systematic IUPAC Name: **3-(Pyrazin-2-yloxy)piperidin-2-one**

**Chemical Structure:** The molecule consists of a piperidin-2-one ring substituted at the 3-position with a pyrazin-2-yloxy group. The pyrazine ring is connected to the piperidine ring via an ether linkage.

**CAS Number:** A specific CAS (Chemical Abstracts Service) registration number for **3-(Pyrazin-2-yloxy)piperidin-2-one** has not been identified in a thorough search of chemical databases. This suggests that the compound may be a novel chemical entity or a rarely synthesized intermediate.

## Predicted Physicochemical and Spectroscopic Data

Quantitative data, predicted based on the chemical structure and data from analogous compounds, are summarized below for ease of reference.

Table 1: Predicted Physicochemical Properties

Property	Value
Molecular Formula	<b>C<sub>9</sub>H<sub>11</sub>N<sub>3</sub>O<sub>2</sub></b>
Molecular Weight	193.21 g/mol
Topological Polar Surface Area (TPSA)	65.5 Å <sup>2</sup>
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	4
LogP (Predicted)	-0.5 to 0.5

| Rotatable Bonds | 2 |

Table 2: Predicted Spectroscopic Data

Spectroscopy	Predicted Characteristics
<sup>1</sup> H NMR	- Pyrazine Protons: <b>Three distinct aromatic signals between <math>\delta</math> 8.0-8.5 ppm.</b> - Piperidinone Protons: <b>A multiplet for the CH-O proton around <math>\delta</math> 4.5-5.0 ppm.</b> <b>Methylene protons of the piperidine ring as multiplets between <math>\delta</math> 1.8-3.5 ppm.</b> - NH Proton: <b>A broad singlet between <math>\delta</math> 6.0-8.0 ppm.</b>
<sup>13</sup> C NMR	- Pyrazine Carbons: Aromatic carbon signals between $\delta$ 130-160 ppm. - Piperidinone Carbons: A carbonyl (C=O) signal around $\delta$ 170 ppm. A CH-O carbon signal around $\delta$ 70-80 ppm. Aliphatic carbon signals between $\delta$ 20-50 ppm.
Mass Spectrometry (EI)	- Molecular Ion (M <sup>+</sup> ): Expected at m/z 193. - Key Fragments: Fragments corresponding to the pyrazinyloxy moiety (m/z 95) and the piperidin-2-one ring.

| Infrared (IR) | - N-H Stretch: A broad absorption band around 3200-3400 cm<sup>-1</sup>. - C=O Stretch: A strong absorption band around 1650-1680 cm<sup>-1</sup>. - C-O-C Stretch: Absorption bands in the 1200-1000 cm<sup>-1</sup> region. |

## Experimental Protocols: Proposed Synthetic Routes

The synthesis of **3-(Pyrazin-2-yloxy)piperidin-2-one** can be approached through the formation of the key ether linkage between a suitable pyrazine precursor and a 3-hydroxypiperidin-2-one intermediate. Two plausible and widely used synthetic methodologies are proposed.

### Method 1: Williamson Ether Synthesis

This classic method involves the reaction of an alkoxide with an alkyl or aryl halide in an S<sub>N</sub>2 reaction.<sup>[1][2][3]</sup>

- Step 1: Synthesis of 3-Hydroxypiperidin-2-one. This chiral building block can be synthesized from L-glutamic acid, which provides a scalable approach.<sup>[4]</sup> Alternatively, non-chiral synthesis can be achieved through various methods starting from 3-hydroxypyridine or via catalytic ring-opening of specific lactones.<sup>[5][6]</sup>
- Step 2: Ether Formation.
  - Materials: 3-Hydroxypiperidin-2-one, 2-Chloropyrazine, Sodium Hydride (NaH), and an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
  - Procedure: a. Dissolve 3-Hydroxypiperidin-2-one (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide. d. In a separate flask, dissolve 2-Chloropyrazine (1.1 eq) in a minimal amount of anhydrous DMF. e. Add the 2-Chloropyrazine solution dropwise to the alkoxide solution at room temperature. f. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of water. h. Extract the product with a suitable organic solvent (e.g., ethyl acetate). i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to yield **3-(Pyrazin-2-yloxy)piperidin-2-one**.

#### Method 2: Buchwald-Hartwig C-O Cross-Coupling

This palladium-catalyzed reaction is a modern and often more efficient alternative for forming C-O bonds, particularly with aryl halides.<sup>[7][8]</sup>

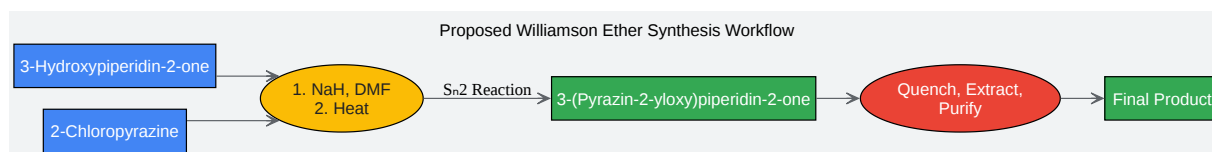
- Step 1: Synthesis of 3-Hydroxypiperidin-2-one. (As described in Method 1).
- Step 2: Ether Formation.
  - Materials: 3-Hydroxypiperidin-2-one (1.2 eq), 2-Chloropyrazine (1.0 eq), a Palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP,

4-10 mol%), a base (e.g.,  $\text{Cs}_2\text{CO}_3$  or  $\text{K}_3\text{PO}_4$ , 2.0 eq), and an anhydrous solvent (e.g., Toluene or Dioxane).

- Procedure: a. To an oven-dried reaction vessel, add 2-Chloropyrazine, 3-Hydroxypiperidin-2-one, the palladium catalyst, the phosphine ligand, and the base. b. Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. c. Add the anhydrous solvent via syringe. d. Heat the mixture to 80-110 °C with vigorous stirring. e. Monitor the reaction by TLC or LC-MS. f. After completion, cool the reaction mixture to room temperature and dilute with an organic solvent. g. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. h. Concentrate the filtrate under reduced pressure. i. Purify the residue by column chromatography to afford the desired product.

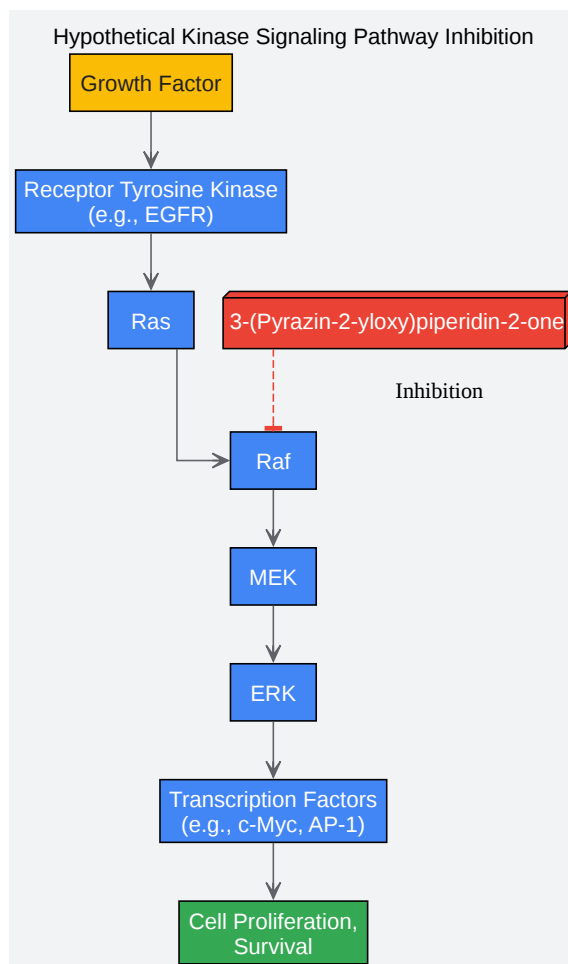
## Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and a hypothetical biological signaling pathway that could be targeted by this class of compounds.



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Caption: Proposed Williamson Ether Synthesis Workflow.



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